1-Fluoro-3-(methoxymethoxy)benzene
Overview
Description
1-Fluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9FO2. It is a colorless to yellow liquid at room temperature and has a molecular weight of 156.16 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Fluoro-3-(methoxymethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and yields the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Fluoro-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-Fluoro-3-(methoxymethoxy)benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Fluoro-3-(methoxymethoxy)benzene can be compared with similar compounds such as:
3-Fluorophenol: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Fluoro-4-(methoxymethoxy)benzene: Has a different substitution pattern, leading to variations in reactivity and applications.
3-Fluoroanisole: Contains a methoxy group instead of a methoxymethoxy group, affecting its chemical properties and reactivity.
This compound stands out due to its unique combination of a fluorine atom and a methoxymethoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-fluoro-3-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONILZBKXXVYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454173 | |
Record name | 1-fluoro-3-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126940-10-1 | |
Record name | 1-fluoro-3-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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